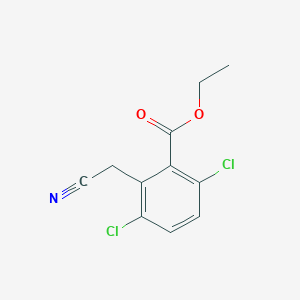
Ethyl 3,6-dichloro-2-(cyanomethyl)benzoate
Cat. No. B8675490
M. Wt: 258.10 g/mol
InChI Key: YOWINSDTKRAXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09040515B2
Procedure details


Cobalt (II) chloride hexahydrate (166 g, 0.70 mol) was added to a room temperature solution of ethyl 3,6-dichloro-2-(cyanomethyl)benzoate (253d, 90 g, 0.35 mol) in ethanol (1.5 L), and the resulting mixture cooled to 0° C. Sodium borohydride (66.3 g, 1.74 mol) was added in portions. The mixture was stirred at room temperature for 1 hour, and then refluxed overnight. The resulting suspension was filtered and the filtrate concentrated in vacuo. The solids in the filter cake were stirred in ethyl acetate (600 mL), and then filtered again. This procedure was repeated a second time. The combined filtrates were added to the original filtrate residue, and this organic solution washed with water (800 mL) and saturated aqueous sodium chloride solution (800 mL), dried over sodium sulfate, and concentrated in vacuo to give 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253e, 29.3 g, 39% yield) as an off-white solid.




Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:14][C:15]#[N:16])=[C:4]([C:10]([Cl:13])=[CH:11][CH:12]=1)[C:5](OCC)=[O:6].[BH4-].[Na+]>C(O)C.O.O.O.O.O.O.[Co](Cl)Cl>[Cl:1][C:2]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:4]2[C:3]=1[CH2:14][CH2:15][NH:16][C:5]2=[O:6] |f:1.2,4.5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
66.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=O)OCC)C(=CC1)Cl)CC#N
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
166 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.O.[Co](Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solids in the filter cake were stirred in ethyl acetate (600 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The combined filtrates were added to the original filtrate residue
|
WASH
|
Type
|
WASH
|
|
Details
|
this organic solution washed with water (800 mL) and saturated aqueous sodium chloride solution (800 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2CCNC(C2=C(C=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.3 g | |
| YIELD: PERCENTYIELD | 39% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
